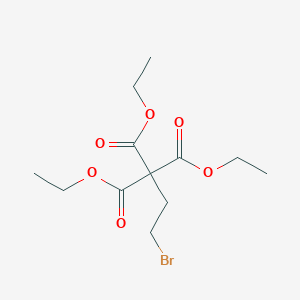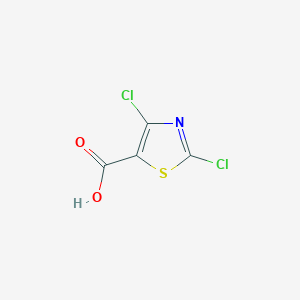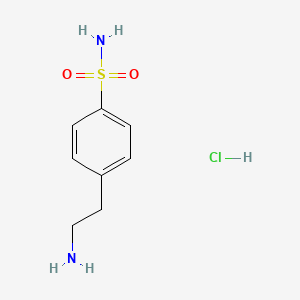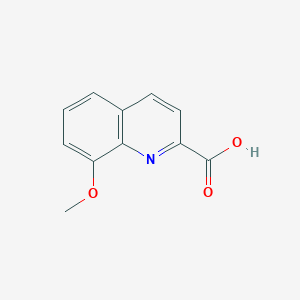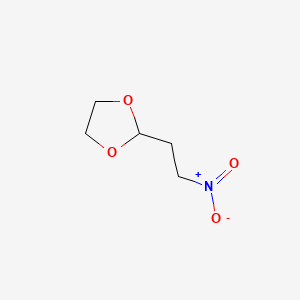
2-(2-Nitroethyl)-1,3-dioxolane
Vue d'ensemble
Description
2-(2-Nitroethyl)-1,3-dioxolane (NED) is a heterocyclic compound containing a five-membered ring of two carbon atoms, one oxygen atom and two nitroethyl groups. It is a highly reactive compound, which has been studied extensively for its synthetic applications and its potential as a versatile reagent in organic chemistry. NED is also known as 2-nitroethyl-1,3-dioxane, 2-nitroethyl-1,3-dioxolane, and 2-nitroethylene-1,3-dioxolane.
Applications De Recherche Scientifique
Synthesis of Jasmonoid and Prostaglandin Intermediates
2-(2-Nitroethyl)-1,3-dioxolane has been identified as a versatile reagent for 3-oxopropyl anion synthon. It plays a significant role in synthesizing intermediates for jasmonoids and prostaglandins. This synthesis involves nitro-aldol condensation, oxidation, and denitration sequences (Rosini, Ballini, Petrini, & Sorrenti, 1984).
Enhancement of Dielectric and Optical Anisotropy
Research shows that 1,3-dioxolane-terminated liquid crystals have improved dielectric anisotropy and birefringence. This enhancement is significant for the development of advanced liquid crystal displays and electronic devices (Chen, Jiang, Jian, An, Chen, & Chen, 2015).
Reactions with Hydroxylamine
2-(2-Nitroethyl)-1,3-dioxolane reacts with hydroxylamine, leading to the formation of specific isoxazoles. This reaction contradicts previous literature, suggesting exclusive formation of 3-substituted isoxazoles. This finding has implications in organic synthesis (Paradkar, Latham, & Krishnaswami, 1993).
Synthesis of 2-Nitrobenzaldehyde
2-(2-Nitroethyl)-1,3-dioxolane is used in new approaches to synthesize 2-nitrobenzaldehyde. This method is safer and environmentally friendlier than traditional methods. The process involves formation and hydrolysis of 2-nitrophenyl-1,3-dioxolane (Sainz-Díaz, 2002).
Synthesis of α-Nitrocinnamic Acids
2-Phenyl-1,3-dioxolane and its derivatives react with nitroacetic ester to produce α-nitrocinnamic acids. This reaction is essential for creating compounds used in various chemical industries (Kochetkov, Babievskii, Belikov, & Evdokimova, 1982).
Applications in Polymer Chemistry
1,3-dioxolane derivatives are used in the synthesis of polymers, affecting properties like thermal degradation and stability. For instance, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been studied for its thermal degradation properties (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Renewable
Gasoline and Fuel Additives2-(2-Nitroethyl)-1,3-dioxolane derivatives are explored for their potential in producing renewable gasoline, solvents, and fuel additives. For example, 2,3-butanediol can be dehydrated to a mixture of dioxolanes, offering a sustainable alternative for gasoline blending components and industrial solvents (Harvey, Merriman, & Quintana, 2016).
Propriétés
IUPAC Name |
2-(2-nitroethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c7-6(8)2-1-5-9-3-4-10-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXOSRQIZOOVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447121 | |
| Record name | 2-(2-nitroethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitroethyl)-1,3-dioxolane | |
CAS RN |
82891-99-4 | |
| Record name | 2-(2-nitroethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)
![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)

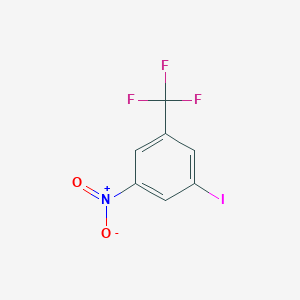



![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)
